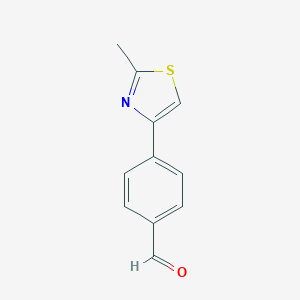

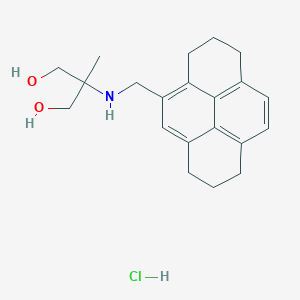

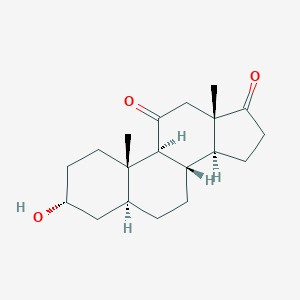

![molecular formula C18H15NO2S B135630 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-29-5](/img/structure/B135630.png)

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, also known as PTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds and has been shown to possess a range of biological activities that make it an attractive candidate for various research studies.

Wirkmechanismus

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of the enzyme peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and glucose homeostasis. By inhibiting PPARγ, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Biochemische Und Physiologische Effekte

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the inhibition of inflammation. These effects make 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its high potency and specificity for PPARγ inhibition. This allows researchers to investigate the effects of PPARγ inhibition on various biological processes with a high degree of precision. However, one of the main limitations of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, including:

1. Investigation of the effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid on other biological processes beyond PPARγ inhibition, such as the modulation of other nuclear receptors or the regulation of non-nuclear targets.

2. Development of more water-soluble analogs of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that can be more easily administered in experimental settings.

3. Investigation of the potential therapeutic applications of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in the treatment of various diseases beyond metabolic disorders, such as cancer or neurodegenerative diseases.

4. Investigation of the potential synergistic effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid with other compounds or drugs, particularly those that target related biological pathways.

In conclusion, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PPARγ inhibition make it an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases. While there are some limitations to its use in experimental settings, there are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that could lead to new insights into its biological activities and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-phenylthiazol-2-amine with 4-bromo-1-phenylpropane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid as a white solid with a melting point of 156-158°C.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. One of the main areas of research has been the investigation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid's mechanism of action and its effects on various biological processes.

Eigenschaften

CAS-Nummer |

132483-29-5 |

|---|---|

Produktname |

2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid |

Molekularformel |

C18H15NO2S |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |

InChI-Schlüssel |

NUZUQUYTGKCFIH-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

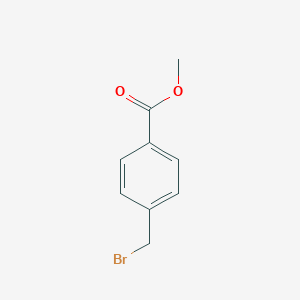

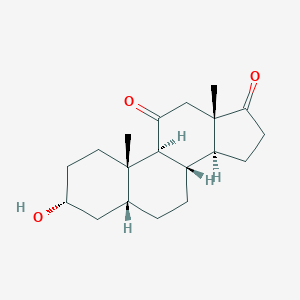

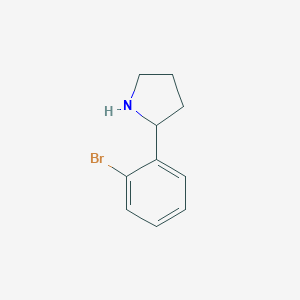

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

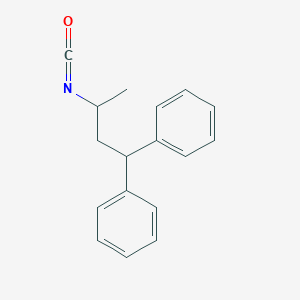

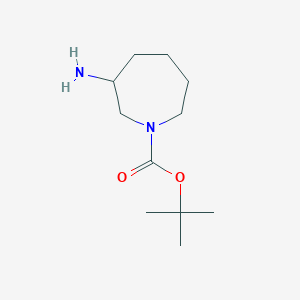

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)